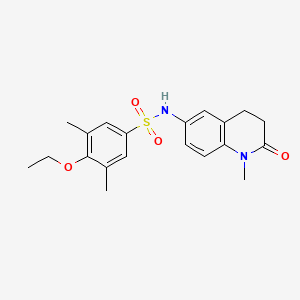
4-éthoxy-3,5-diméthyl-N-(1-méthyl-2-oxo-1,2,3,4-tétrahydroquinolin-6-yl)benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality 4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Les composés contenant de l'imidazole ont gagné en attention en raison de leur large spectre de propriétés biologiques. Ce composé, avec son cycle imidazole, peut présenter des effets antibactériens, antifongiques ou antiviraux. Les chercheurs pourraient étudier son potentiel en tant qu'agent antimicrobien novateur, en particulier contre les souches résistantes aux médicaments .
Activité Biologique
4-Ethoxy-3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound notable for its diverse biological activities. Its structure combines a quinoline core with a sulfonamide group, both of which are recognized for their pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide. Its molecular formula is C24H32N2O4S with a molecular weight of approximately 432.59 g/mol. The presence of the sulfonamide group enhances its solubility and bioavailability, making it suitable for various pharmacological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates and inhibit specific enzymes. This property is particularly significant in antimicrobial activity where it inhibits bacterial dihydropteroate synthase.
- DNA Intercalation : The quinoline core has the ability to intercalate into DNA strands, disrupting replication and transcription processes. This mechanism is often associated with anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial effects. For instance, sulfonamides are well-known for their bacteriostatic properties against a range of Gram-positive and Gram-negative bacteria. Preliminary studies suggest that 4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide may exhibit similar effects.
Anticancer Activity
The ability of the compound to intercalate DNA suggests potential anticancer applications. Studies have shown that quinoline derivatives can induce apoptosis in cancer cells by disrupting cellular processes linked to growth and survival. In vitro studies are needed to quantify its efficacy against various cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
- Study on Quinoline Derivatives : A study demonstrated that certain quinoline derivatives exhibited cytotoxic effects on leukemia cells through apoptosis induction via mitochondrial pathways.
- Sulfonamide Antibacterial Activity : A review highlighted the effectiveness of sulfonamides against bacterial infections and their role in inhibiting folate synthesis in bacteria .
- Pharmacological Evaluation : In a recent pharmacological evaluation, compounds with similar structures were tested for their inhibitory effects on phosphodiesterase enzymes (PDEs), which play critical roles in cell signaling pathways associated with inflammation and cancer .
Data Table: Comparative Biological Activities
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 4-Ethoxy-3,5-Dimethyl-N-(1-Methyl-2-Oxo-Tetrahydroquinolin)Benzenesulfonamide | Antimicrobial, Anticancer | Enzyme inhibition, DNA intercalation |
| Sulfanilamide | Antibacterial | Inhibition of dihydropteroate synthase |
| Chloroquine | Antimalarial | Inhibition of heme polymerization |
Propriétés
IUPAC Name |
4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-5-26-20-13(2)10-17(11-14(20)3)27(24,25)21-16-7-8-18-15(12-16)6-9-19(23)22(18)4/h7-8,10-12,21H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCNFSWLVNTLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














